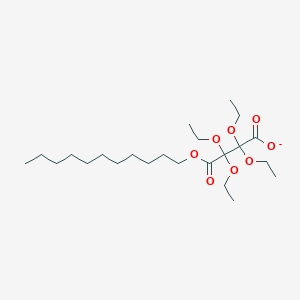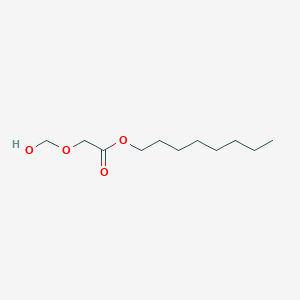
Octyl (hydroxymethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (hydroxymethoxy)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes an octyl group attached to a hydroxymethoxyacetate moiety. It is commonly used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (hydroxymethoxy)acetate involves the esterification of octanol with hydroxymethoxyacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as:
C8H17OH+HOCH2COOH→C8H17OCH2COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Octyl (hydroxymethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octanol and hydroxymethoxyacetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanol and hydroxymethoxyacetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Octyl (hydroxymethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of octyl (hydroxymethoxy)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, facilitating the cleavage of the ester bond and resulting in the formation of the corresponding alcohol and acid. This process is essential in various biochemical pathways and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Octyl acetate: Similar in structure but lacks the hydroxymethoxy group.
Octyl methoxycinnamate: Used in sunscreens, differs in its aromatic structure.
Octyl salicylate: Another ester used in sunscreens, with a salicylate moiety.
Uniqueness
Octyl (hydroxymethoxy)acetate is unique due to its hydroxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with enzymes or other molecular targets.
Propiedades
Número CAS |
89635-78-9 |
|---|---|
Fórmula molecular |
C11H22O4 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
octyl 2-(hydroxymethoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-8-15-11(13)9-14-10-12/h12H,2-10H2,1H3 |
Clave InChI |
LGDUMMRQCKJQEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)COCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


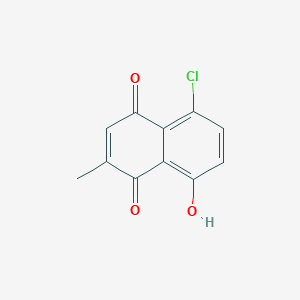
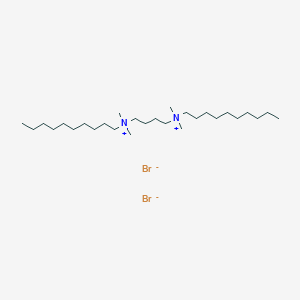
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)

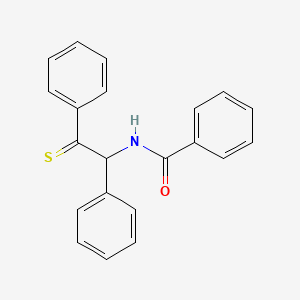
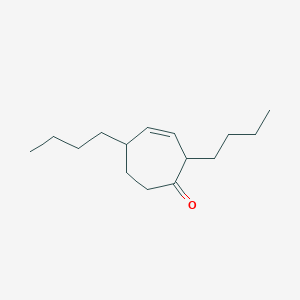
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
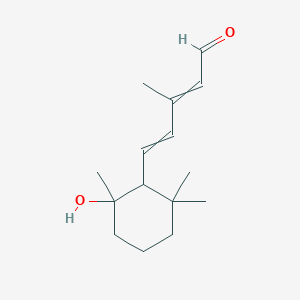
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

